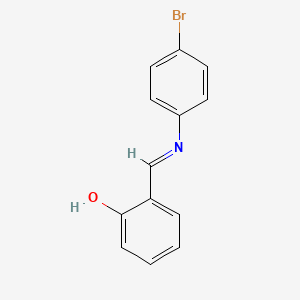
Salicyliden-p-bromanilin
Übersicht
Beschreibung
Phenol, o-(p-bromophenylformimidoyl)- is a useful research compound. Its molecular formula is C13H10BrNO and its molecular weight is 276.13 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, o-(p-bromophenylformimidoyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526319. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, o-(p-bromophenylformimidoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, o-(p-bromophenylformimidoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photo- und Thermoresponsive Materialien
Salicyliden-p-bromanilin-Derivate zeigen Photo- und Thermochromie, d. h. die Fähigkeit, ihre Farbe als Reaktion auf Licht- und Temperaturänderungen zu ändern . Diese Eigenschaft ist wertvoll bei der Entwicklung intelligenter Beschichtungen, Tinten und Displaytechnologien, die auf Umweltreize reagieren können.
Molekulare Schalter
Die Fähigkeit der Verbindung, unter externen Reizen wie UV-Licht zwischen verschiedenen tautomeren Formen zu wechseln, macht sie zu einem Kandidaten für molekulare Schalter . Diese Schalter haben potenzielle Anwendungen in der optischen Speicherung, Signalverarbeitung und Photoniktechnologien.
Festkörperstudien
Die Erforschung der Festkörpereigenschaften von this compound-Derivaten hilft, ihre strukturellen Aspekte zu verstehen, was für die Gestaltung von Materialien mit spezifischen mechanischen und thermischen Eigenschaften entscheidend ist .
Analytische Techniken
Die strukturellen Veränderungen der Verbindung bei Belichtung mit Reizen können mit Techniken wie differentieller Scanning-Kalorimetrie (DSC) und variabler Temperatur-Einkristall-Röntgendiffraktometrie (VT-SCXRD) untersucht werden . Diese Studien sind für Anwendungen in der Kristalltechnik und Materialwissenschaft unerlässlich.
Anionensensorik
Salicyliden-basierte Verbindungen sind dafür bekannt, als kolorimetrische und fluorimetrische Sensoren für Anionen zu fungieren . Diese Anwendung ist bedeutsam für die Umweltüberwachung und die Entwicklung von diagnostischen Instrumenten.
Protonentransferstudien
Die intramolekulare O⋯N-Wasserstoffbrückenbindung in this compound erleichtert den Protonentransfer, der zur Untersuchung der Protonendynamik in verschiedenen chemischen und biologischen Prozessen genutzt werden kann .
Thermomechanisches Verhalten
Das Verständnis des thermomechanischen Verhaltens von this compound-Derivaten ist wichtig für die Entwicklung von Materialien, die extremen Bedingungen wie hohen Temperaturen oder mechanischer Beanspruchung standhalten können .
Materialstabilisierung
Die Stabilisierung tautomerer Formen der Verbindung durch mechanochemische Synthese eröffnet Möglichkeiten zur Herstellung stabiler Materialien mit gewünschten Eigenschaften für industrielle Anwendungen .
Wirkmechanismus
- Under physiological conditions, it may undergo hydrolysis of the imine bond, leading to reversible formation and exchange of acylhydrazones .
- The hydrazone bond in Salicylidene p-bromoaniline is versatile and has applications in bioconjugation, polymer functionalization, and medicinal chemistry .
- The compound’s stability to hydrolysis under neutral conditions contributes to its mesomeric effect .
- It can participate in metal coordination, intramolecular hydrogen bonding, and anion sensing .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Phenol, o-(p-bromophenylformimidoyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as tyrosinase and peroxidase, which are involved in oxidation-reduction reactions . These interactions are crucial for the compound’s role in biochemical processes, as they can influence the activity and function of these enzymes.
Cellular Effects
Phenol, o-(p-bromophenylformimidoyl)- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses and metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of Phenol, o-(p-bromophenylformimidoyl)- involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidases, thereby affecting the oxidative stress response in cells . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenol, o-(p-bromophenylformimidoyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Phenol, o-(p-bromophenylformimidoyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Phenol, o-(p-bromophenylformimidoyl)- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
Phenol, o-(p-bromophenylformimidoyl)- is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of enzymes involved in oxidative metabolism, such as cytochrome P450 oxidases . These interactions can influence the overall metabolic state of cells and tissues, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of Phenol, o-(p-bromophenylformimidoyl)- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it can accumulate in certain cellular compartments . These transport and distribution processes are crucial for the compound’s activity and function within cells.
Subcellular Localization
Phenol, o-(p-bromophenylformimidoyl)- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and oxidative metabolism.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAMOQWOPYDCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419774, DTXSID601282790 | |
| Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-34-0, 53565-63-2, 82306-72-7 | |
| Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol, alpha-(p-bromophenylimino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: QR B1UNR DE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Cyclohexadien-1-one, 6-[[(4-bromophenyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(4-Bromophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(4-BROMOPHENYLIMINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(((4-Bromophenyl)imino)methyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9U8EX2WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




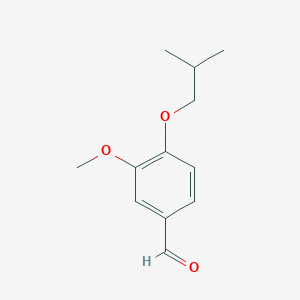
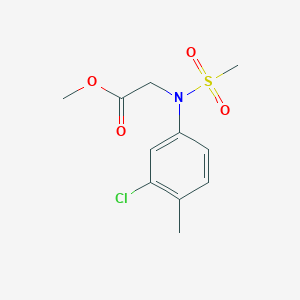
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
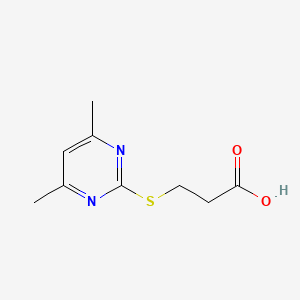
![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)
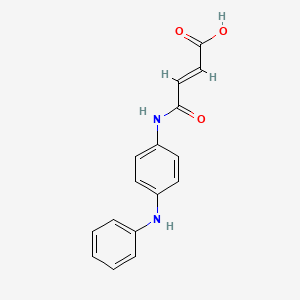
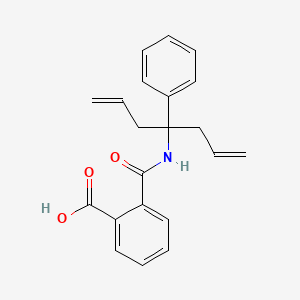
![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)

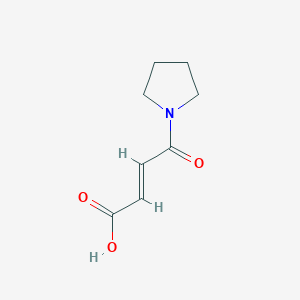

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
